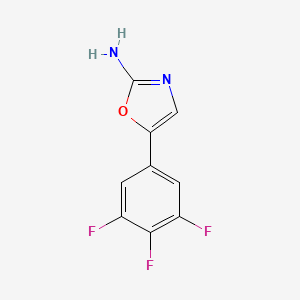

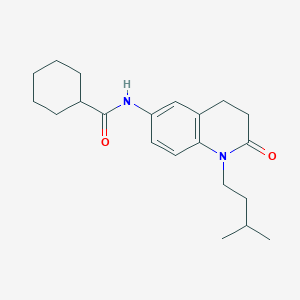

![molecular formula C15H18N4O2S2 B2915098 N-[5-[2-(benzylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide CAS No. 626214-63-9](/img/structure/B2915098.png)

N-[5-[2-(benzylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-[5-[2-(benzylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide is a chemical compound that has been widely studied for its potential applications in the field of medicinal chemistry. This compound belongs to the class of thiadiazole derivatives, which have been shown to possess a wide range of biological activities.

Scientific Research Applications

Synthesis and Reactivity

This compound and its derivatives have been explored for their synthesis and reactivity, contributing significantly to the field of organic chemistry. One study discusses the synthesis and reactivity of amino-substituted 1,2,5-thiadiazole dioxides, providing a foundational understanding of the chemical properties and potential applications of thiadiazole derivatives (Arán et al., 1988). The research highlights the acid-catalyzed cyclizing addition of sulfamide to cyanogen, leading to various substituted compounds through amino-exchange reactions, offering pathways for the synthesis of complex molecules.

Antitumor Activity

Research into the antitumor activity of thiadiazole derivatives reveals moderate effectiveness against malignant tumor cells, with certain compounds showing sensitivity to renal cancer cell lines (Horishny & Matiychuk, 2020). This suggests the potential of thiadiazole derivatives in developing new antitumor agents, highlighting their relevance in medicinal chemistry and oncology research.

Antimicrobial and Antifungal Action

A study on the synthesis of sulfonyl-substituted nitrogen-containing heterocyclic systems, including thiadiazole derivatives, demonstrated significant antimicrobial and antifungal activities. These compounds were effective against Gram-positive, Gram-negative bacteria, and Candida albicans, indicating their potential as new antimicrobial and antifungal agents (Sych et al., 2019).

Photodynamic Therapy

The synthesis and characterization of new zinc phthalocyanine derivatives substituted with thiadiazole groups have been investigated for their application in photodynamic therapy, particularly in cancer treatment. These derivatives exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potential candidates for Type II photosensitizers in photodynamic therapy (Pişkin et al., 2020).

Antidepressant and Anxiolytic Activity

A series of 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives have been evaluated for their central nervous system activity, showing marked antidepressant and anxiolytic properties. This research underscores the therapeutic potential of thiadiazole derivatives in treating mood disorders, presenting a promising avenue for the development of new CNS-active drugs (Clerici et al., 2001).

Mechanism of Action

Mode of Action

Compounds with similar structures have been shown to exhibit anti-inflammatory effects by inhibiting the expression and activities of certain vital inflammatory mediators . Additionally, some compounds with similar structures have shown inhibitory activity against neuraminidase .

Biochemical Pathways

The compound may potentially affect the hexosamine biosynthetic pathway (HBP), which plays a significant role in cell signaling and tumor promotion .

Result of Action

Compounds with similar structures have shown potential anti-inflammatory and antiviral effects .

Action Environment

It is generally known that factors such as ph, temperature, and the presence of other molecules can influence the action of a compound .

properties

IUPAC Name |

N-[5-[2-(benzylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O2S2/c1-2-6-12(20)17-14-18-19-15(23-14)22-10-13(21)16-9-11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3,(H,16,21)(H,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHYDTJFWUCNUGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=NN=C(S1)SCC(=O)NCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-((2-(benzylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)butyramide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

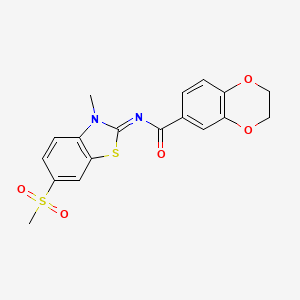

![5-[(Cyclopentylamino)sulfonyl]indolinyl 2-thienyl ketone](/img/structure/B2915015.png)

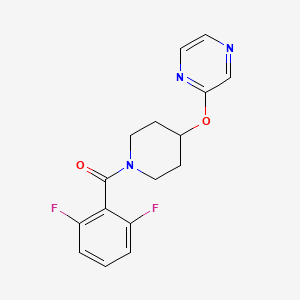

![N-(6-ethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2915018.png)

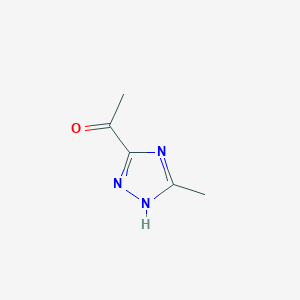

![2-[(3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2915023.png)

![Ethyl 3-[2-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]hydrazinyl]-3-oxopropanoate](/img/structure/B2915024.png)

![N-(3-methoxyphenyl)-N'-{4-[5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl]phenyl}urea](/img/structure/B2915025.png)

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-phenoxyacetamide](/img/structure/B2915026.png)

![7-(3-(benzo[d]oxazol-2-ylthio)-2-methylpropyl)-8-(2,6-dimethylmorpholino)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2915030.png)